molecular formula C16H31N B15159815 Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- CAS No. 685088-23-7

Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-

Cat. No.: B15159815
CAS No.: 685088-23-7
M. Wt: 237.42 g/mol
InChI Key: KCQJNLITNGPONJ-GOEBONIOSA-N
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Description

Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. This compound is known for its structural motif, which is present in numerous natural alkaloids and pharmaceuticals .

Preparation Methods

The synthesis of Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. Another approach is the modified Birch reduction using sodium in ethanol . Industrial production methods typically involve these catalytic hydrogenation processes due to their efficiency and scalability .

Chemical Reactions Analysis

Piperidine derivatives, including Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for hydrogenation, sodium for reduction, and various halogens for substitution reactions. Major products formed from these reactions often include substituted piperidines, spiropiperidines, and piperidinones .

Scientific Research Applications

Piperidine derivatives are extensively used in scientific research due to their pharmacological properties. They are crucial in the design of drugs and are present in more than twenty classes of pharmaceuticals. These compounds are used in chemistry for the synthesis of complex molecules, in biology for studying enzyme interactions, in medicine for developing therapeutic agents, and in industry for producing various chemicals .

Mechanism of Action

The mechanism of action of Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system, cardiovascular system, and gastrointestinal tract. They exhibit properties such as antioxidant, anti-inflammatory, and bioavailability-enhancing abilities. These effects are mediated through their interaction with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine. While all these compounds share a nitrogen-containing heterocyclic structure, Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include substituted piperidines, spiropiperidines, and piperidinones .

Properties

CAS No.

685088-23-7

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

IUPAC Name

1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]piperidine

InChI

InChI=1S/C16H31N/c1-5-14-11-15(2,3)13-16(4,12-14)17-9-7-6-8-10-17/h14H,5-13H2,1-4H3/t14-,16+/m0/s1

InChI Key

KCQJNLITNGPONJ-GOEBONIOSA-N

Isomeric SMILES

CC[C@@H]1C[C@@](CC(C1)(C)C)(C)N2CCCCC2

Canonical SMILES

CCC1CC(CC(C1)(C)N2CCCCC2)(C)C

Origin of Product

United States

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